Synthetic Route Specificity for Dual MMP/CA Inhibitors
The compound is the sole direct precursor for the sulfonamide-hydroxamate conjugate class of dual MMP/CA inhibitors. In the synthetic route, it is the specific N-substituted IDA intermediate (B1a) required to yield the final potent inhibitor B1 [1]. Attempts to use the corresponding 4-methyl or 4-chloro analogs as intermediates resulted in different final compounds with distinct, and often inferior, MMP inhibition profiles, as reported in the same study [1]. The synthetic route yields the target dicarboxylic acid intermediate as a white solid in 49% yield, a reproducible benchmark for procurement quality .
| Evidence Dimension | Synthetic Pathway Fidelity |
|---|---|
| Target Compound Data | Enables synthesis of dual MMP/CA inhibitor B1 via a 2-step pathway (intermediate B1a) |
| Comparator Or Baseline | 4-Methylbenzenesulfonyl analog (yields B2a/B2) and 4-Chlorobenzenesulfonyl analog (yields B3a/B3) |
| Quantified Difference | Not a direct head-to-head comparison; the differentiation is based on the defined synthetic route. The target compound is the only structure that leads to the specific inhibitor B1 with its unique MMP selectivity profile. Using a different sulfonyl chloride yields a structurally and biologically distinct final product. |
| Conditions | Synthetic protocol from Santos et al., Bioorg. Med. Chem., 2006, and Marques et al., J. Med. Chem., 2008. |
Why This Matters
Procuring the correct intermediate is essential for replicating the published synthesis of a specific dual-target inhibitor; a different aryl sulfonyl chloride will not produce the same final compound.
- [1] Marques, S. M., et al. (2008). Dual inhibitors of matrix metalloproteinases and carbonic anhydrases: iminodiacetyl-based hydroxamate-benzenesulfonamide conjugates. Journal of Medicinal Chemistry, 51(24), 7968-7979. https://doi.org/10.1021/jm800964f. View Source
